molecular formula C18H22N2O5S B3699482 N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B3699482
M. Wt: 378.4 g/mol
InChI Key: SMLQSRAHMJSOKX-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxyphenyl group, a methoxy group, and a methylsulfonylanilino group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The starting material, 2-ethoxyphenol, is reacted with an appropriate halogenating agent to form 2-ethoxyphenyl halide.

    Coupling with Methoxy-N-methylsulfonylaniline: The 2-ethoxyphenyl halide is then coupled with 2-methoxy-N-methylsulfonylaniline in the presence of a base to form the desired product.

    Acetylation: The final step involves acetylation of the intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural features.

    Industry: Used in the development of new materials or as a component in formulations.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethoxyphenyl)-acetamide: Lacks the methoxy and methylsulfonylanilino groups.

    2-(2-methoxy-N-methylsulfonylanilino)acetamide: Lacks the ethoxyphenyl group.

    N-(2-methoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide: Has a methoxy group instead of an ethoxy group.

Uniqueness

N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-25-16-11-7-5-9-14(16)19-18(21)13-20(26(3,22)23)15-10-6-8-12-17(15)24-2/h5-12H,4,13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLQSRAHMJSOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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